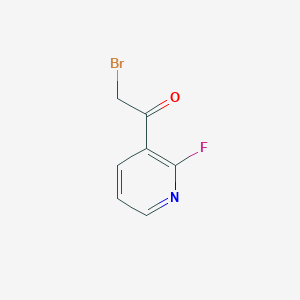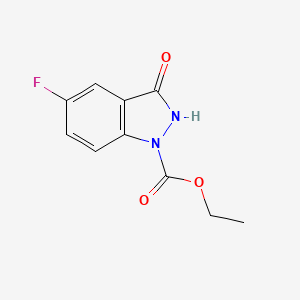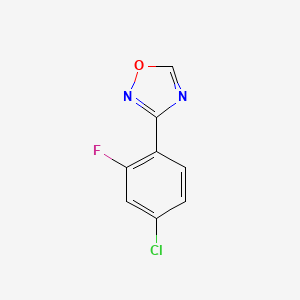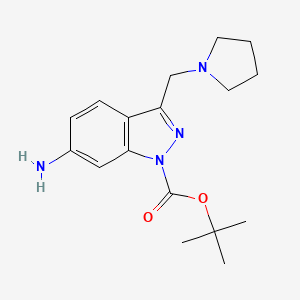![molecular formula C39H26Br2N2O2 B12445357 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and imine linkages, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Condensation: The formation of imine linkages is carried out by reacting the brominated aromatic compounds with appropriate amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imine linkages can be reduced to amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KCN
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino}methyl]phenol
Uniqueness
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which includes multiple bromine atoms, hydroxyl groups, and imine linkages. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C39H26Br2N2O2 |
|---|---|
Peso molecular |
714.4 g/mol |
Nombre IUPAC |
4-bromo-2-[[4-[9-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C39H26Br2N2O2/c40-29-13-19-37(44)25(21-29)23-42-31-15-9-27(10-16-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-11-17-32(18-12-28)43-24-26-22-30(41)14-20-38(26)45/h1-24,44-45H |
Clave InChI |
GMHBZDUPIHUGTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C=CC(=C5)Br)O)C6=CC=C(C=C6)N=CC7=C(C=CC(=C7)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-3,4-dimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12445285.png)
![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)

![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)


![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)

![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)


